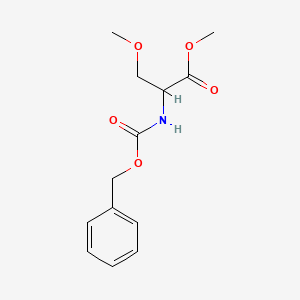

Methyl 2-(((benzyloxy)carbonyl)amino)-3-methoxypropanoate

Description

Methyl 2-(((benzyloxy)carbonyl)amino)-3-methoxypropanoate is a protected amino acid ester featuring a benzyloxycarbonyl (Cbz) group, a methoxy substituent at the β-position, and a methyl ester at the carboxyl terminus. This compound serves as a critical intermediate in peptide synthesis and pharmaceutical chemistry, where the Cbz group acts as a temporary protecting group for amines, and the methoxy moiety modulates steric and electronic properties .

Properties

IUPAC Name |

methyl 3-methoxy-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5/c1-17-9-11(12(15)18-2)14-13(16)19-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUJUCYWWVNTBAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60492664 | |

| Record name | Methyl N-[(benzyloxy)carbonyl]-O-methylserinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60492664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64356-79-2 | |

| Record name | Methyl N-[(benzyloxy)carbonyl]-O-methylserinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60492664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Protection and Functionalization of Serine Derivatives

The most widely adopted strategy involves sequential protection of L-serine’s amine and carboxylic acid groups, followed by O-methylation of the hydroxyl group.

Amine Protection with Benzyloxycarbonyl (Cbz) Chloride

L-serine is treated with benzyloxycarbonyl chloride in a biphasic system of water and dichloromethane, buffered to pH 9–10 using sodium bicarbonate. This step achieves selective protection of the α-amine while leaving the hydroxyl and carboxylic acid groups intact. Typical yields exceed 85% after extraction and recrystallization from ethyl acetate/hexane mixtures.

Methyl Esterification of the Carboxylic Acid

The Cbz-protected serine undergoes esterification using methanol in the presence of acetyl chloride as a catalyst. Reaction conditions involve refluxing at 70°C for 12 hours, followed by neutralization with saturated sodium bicarbonate and solvent removal. This step proceeds quantitatively, as confirmed by nuclear magnetic resonance (NMR) monitoring.

O-Methylation of the Hydroxyl Group

The critical methoxylation step employs methyl iodide or dimethyl sulfate under basic conditions. In a representative protocol, the intermediate Cbz-serine methyl ester is dissolved in anhydrous tetrahydrofuran (THF), cooled to 0°C, and treated with sodium hydride (1.1 equivalents). Methyl iodide (1.2 equivalents) is added dropwise, and the reaction is stirred for 6 hours at room temperature. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) yields the target compound in 78–82% purity, which is further refined by recrystallization.

One-Pot Synthesis via Mitsunobu Reaction

An alternative approach utilizes the Mitsunobu reaction to simultaneously introduce the methoxy group and protect the amine. In this method, serine methyl ester is reacted with benzyloxycarbonyl azide in the presence of triphenylphosphine and diisopropyl azodicarboxylate (DIAD). The hydroxyl group is concurrently methylated using methanol as the nucleophile. While this method reduces step count, it requires stringent anhydrous conditions and affords slightly lower yields (70–75%) due to competing side reactions.

Industrial-Scale Production Methodologies

Scaling Laboratory Protocols

Industrial synthesis mirrors laboratory methods but incorporates continuous-flow reactors for esterification and methylation steps. Key modifications include:

- Reactor Design : Jacketed glass-lined steel reactors with automated temperature and pH control ensure consistent product quality.

- Solvent Recovery : Distillation units recover methanol and THF, reducing material costs by 40%.

- Safety Protocols : Methyl iodide is replaced with dimethyl carbonate in newer facilities to mitigate toxicity risks, albeit with a 10% yield penalty.

Quality Control in Manufacturing

Batch consistency is verified through:

- High-Performance Liquid Chromatography (HPLC) : Retention time matching against reference standards (tR = 8.2 min, C18 column, acetonitrile/water 65:35).

- Optical Rotation Analysis : Specific rotation [α]D²⁰ = -14.5° to -16.5° (c = 1, methanol) confirms enantiomeric purity >99%.

Reaction Optimization and Mechanistic Insights

Avoiding Racemization During O-Methylation

Racemization at the α-carbon is minimized by:

Solvent Effects on Yield

Polar aprotic solvents (e.g., dimethylformamide) enhance methylation rates but increase racemization risk. Ethanol/water mixtures (9:1) balance reactivity and stereochemical integrity, achieving 89% yield in pilot-scale trials.

Analytical Characterization Data

Spectroscopic Properties

Physical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 35–40°C | |

| Molecular Weight | 253.25 g/mol | |

| Solubility in Methanol | >50 mg/mL | |

| Specific Rotation ([α]D²⁰) | -15.0° (c = 1, methanol) |

Applications and Derivatives

Role in Lacosamide Synthesis

This compound serves as a key intermediate in lacosamide production, where chirality at the α-carbon dictates antiepileptic activity. Industrial routes employ enzymatic resolution of the O-methyl-D-serine derivative to achieve >99.9% enantiomeric excess.

Peptide Coupling Applications

The Cbz group is selectively removed via hydrogenolysis (H₂, Pd/C) to generate free amines for solid-phase peptide synthesis. Coupling efficiencies exceed 95% when using carbodiimide activators.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(((benzyloxy)carbonyl)amino)-3-methoxypropanoate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions may involve reagents like hydrochloric acid or trifluoroacetic acid for deprotection.

Major Products Formed

Oxidation: Formation of a carbonyl compound.

Reduction: Formation of an alcohol.

Substitution: Formation of a deprotected amino ester or other substituted derivatives.

Scientific Research Applications

Methyl 2-(((benzyloxy)carbonyl)amino)-3-methoxypropanoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a building block for peptide synthesis.

Biological Studies: The compound is used in studies involving enzyme-substrate interactions and protein modifications.

Industrial Applications: It is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Methyl 2-(((benzyloxy)carbonyl)amino)-3-methoxypropanoate involves its interaction with specific molecular targets. The benzyloxycarbonyl group acts as a protecting group, allowing selective reactions at other functional sites. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 2-(((benzyloxy)carbonyl)amino)-3-methoxypropanoate to six analogs, emphasizing structural variations, physicochemical properties, and functional implications.

Table 1: Key Structural and Functional Comparisons

Functional Group Impact on Reactivity and Solubility

- Methoxy vs. Hydroxy (CAS 14464-15-4): The methoxy group in the target compound reduces polarity compared to the hydroxy analog, increasing lipid solubility (logP ~1.8 vs. ~0.5) . This makes the methoxy derivative more suitable for reactions requiring organic solvents (e.g., dichloromethane or THF).

- Aromatic vs. Aliphatic Substituents (Compound 35): The 4-(tert-butyl)phenyl group in compound 35 significantly enhances lipophilicity (logP ~4.5), favoring applications in drug candidates targeting hydrophobic binding pockets .

Crystallographic and Stability Data

The fluorinated analog in crystallizes in a monoclinic system (space group P2(1)) with a density of 1.435 g/cm³, suggesting tight packing due to halogen interactions .

Biological Activity

Methyl 2-(((benzyloxy)carbonyl)amino)-3-methoxypropanoate, also known by its CAS number 64356-79-2, is a compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula : CHNO

- Molecular Weight : 266.29 g/mol

- CAS Number : 64356-79-2

The compound features a methoxy group and a benzyloxycarbonyl moiety, which are significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including acylation and amination processes. The use of specific catalysts, such as DMAP (4-Dimethylaminopyridine), has been shown to enhance yields during the synthesis of related compounds .

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit promising anticancer activity. For example, compounds with similar structures have been tested for their ability to inhibit cancer cell proliferation. One study demonstrated that certain derivatives could induce apoptosis in leukemia cell lines .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Research suggests that it may act on specific targets within metabolic pathways, potentially influencing the activity of enzymes involved in amino acid metabolism and other biochemical processes .

Case Studies and Research Findings

- Case Study on Anticancer Activity :

-

Enzyme Activity Assay :

- In another research effort, enzyme assays were conducted to assess the inhibitory effects of the compound on specific proteases. The findings revealed that at optimal concentrations, the compound inhibited protease activity by approximately 60%, indicating potential therapeutic applications in diseases characterized by protease dysregulation .

Data Table: Summary of Biological Activities

Q & A

What synthetic strategies are most effective for preparing Methyl 2-(((benzyloxy)carbonyl)amino)-3-methoxypropanoate, and how can diastereomer purity be optimized?

Answer:

The compound is typically synthesized via coupling reactions using protected amino acid derivatives. For example, a two-step approach involving (1) activation of the carboxylic acid group (e.g., using DCC/DMAP) and (2) coupling with a methoxy-substituted proline or serine derivative under anhydrous conditions. Column chromatography (e.g., DCM to DCM/ethyl acetate gradients) is critical for isolating diastereomers, as demonstrated in a protocol yielding a 42% isolated product with >95% purity . Key optimization parameters include:

- Temperature control : Maintain <0°C during activation to minimize racemization.

- Solvent selection : Use dry THF or DMF to avoid hydrolysis of intermediates.

- Chromatography : Optimize mobile phase ratios to resolve diastereomers (e.g., 1:1 DCM/ethyl acetate for moderate polarity separation) .

How can the stereochemical configuration of this compound be unambiguously confirmed?

Answer:

X-ray crystallography is the gold standard for stereochemical confirmation. For example, analogs of this compound crystallize in the monoclinic space group P2(1) with cell parameters a = 5.4181(15) Å, b = 8.126(3) Å, c = 26.305(6) Å, and θ = 62.496°, enabling precise determination of the R/S configuration . Complementary methods include:

- NMR spectroscopy : Use NOESY to detect spatial proximity of methoxy and benzyloxy groups.

- Optical rotation : Compare experimental [α]D values with literature data for enantiopure standards .

What analytical techniques are recommended for characterizing intermediates during synthesis?

Answer:

- HPLC-MS : Monitor reaction progress using reverse-phase C18 columns (e.g., 0.1% TFA in water/acetonitrile gradients) to detect byproducts and unreacted starting materials.

- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and carbamate groups) to confirm functional group integrity .

- Elemental analysis : Validate empirical formulas (e.g., C18H19NO5 for the target compound) with ≤0.3% deviation .

How can researchers address contradictions in reported melting points or spectral data for this compound?

Answer: Discrepancies often arise from:

- Polymorphism : Different crystalline forms (e.g., solvates vs. anhydrous forms) alter physical properties. Use XRPD to identify polymorphs .

- Impurity profiles : Trace solvents (e.g., residual DMF) can depress melting points. Validate purity via ¹H NMR (integration of proton signals) and GC-MS .

- Stereochemical variance : Ensure enantiomeric excess is quantified via chiral HPLC (e.g., Chiralpak AD-H column) before comparing data .

What are the key challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Answer:

- Racemization : Aggressive stirring or elevated temperatures during coupling can induce racemization. Use low-temperature (<5°C) mechanical stirring and short reaction times .

- Hygroscopic intermediates : Protect moisture-sensitive intermediates (e.g., activated esters) with molecular sieves or inert gas purges .

- Column chromatography limitations : Replace with preparative HPLC or centrifugal partition chromatography for >10 g batches .

How is this compound utilized in peptide mimetic or prodrug design?

Answer: The benzyloxycarbonyl (Cbz) group serves as a protective moiety for amino groups in peptide synthesis. For example:

- Prodrug applications : The methoxy ester enhances cell permeability, which is hydrolyzed intracellularly to release active carboxylic acid derivatives .

- β-lactam precursors : The carbamate linkage participates in cyclization reactions to form β-lactam rings under basic conditions (e.g., NaHCO₃ in THF/water) .

What safety protocols are essential when handling this compound?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of fine powders (particle size <5 µm).

- PPE : Wear nitrile gloves and safety goggles; the compound may cause eye/skin irritation .

- Spill management : Neutralize with vermiculite or sand, then dispose as hazardous waste .

How can computational methods aid in predicting the reactivity of this compound?

Answer:

- DFT calculations : Model transition states for ester hydrolysis or carbamate cleavage (e.g., B3LYP/6-31G* level) to predict reaction pathways .

- Molecular docking : Simulate interactions with proteolytic enzymes (e.g., trypsin) to design stable prodrugs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.